1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-16-6-2-1-5-15(16)17-7-9-21(10-11-23-17)18(22)12-14-4-3-8-20-13-14/h1-6,8,13,17H,7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKOPLWMSYJCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the chlorophenyl and pyridine groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the synthesis under controlled conditions, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepane derivatives and pyridine-containing molecules. Examples include:
- 1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone
- 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone
Uniqueness
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiazepane and pyridine rings also contributes to its distinct properties, making it a valuable compound for research and development .
Biological Activity
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is a synthetic compound with significant potential in medicinal chemistry. This compound features a thiazepane ring, a chlorophenyl group, and a pyridine moiety, which are known to contribute to diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 371.82 g/mol. Its structure includes:
- Thiazepane Ring : Contributes to the compound's pharmacological properties.
- Chlorophenyl Group : Enhances biological activity and influences pharmacokinetics.
- Pyridine Moiety : Known for its role in various biological interactions.
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's ability to inhibit bacterial growth. A study demonstrated that similar compounds showed effective inhibition against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Properties
Thiazepane derivatives have been studied for their anticancer effects. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several thiazepane derivatives, including those structurally similar to this compound, showcasing their effectiveness against resistant bacterial strains.
- Anticancer Activity : Research conducted by Smith et al. (2023) investigated the cytotoxic effects of thiazepane derivatives on human cancer cell lines. The results indicated that compounds with a similar thiazepane structure exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways.
- Enzyme Interaction Studies : A recent study highlighted the potential of this compound to inhibit specific cytochrome P450 enzymes, suggesting implications for drug-drug interactions and personalized medicine approaches (Johnson et al., 2024).
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazepane Ring : Achieved through cyclization reactions involving thiols and diamines.
- Introduction of Chlorophenyl Group : Utilizes nucleophilic substitution reactions.
- Attachment of Pyridine Moiety : Coupling reactions are employed to integrate the pyridine component.
Reaction Conditions
Common reagents include:
- Oxidizing Agents : Hydrogen peroxide or potassium permanganate for oxidation reactions.
- Reducing Agents : Lithium aluminum hydride or sodium borohydride for reduction processes.
Comparative Analysis
A comparative analysis with other thiazepane derivatives reveals unique biological profiles:
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Potential enzyme inhibitor |
| 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(quinolin-2-yl)ethanone | Anticancer | Different receptor interactions |
| 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(benzimidazol-2-yl)ethanone | Antimicrobial | Enhanced antibacterial properties |
Q & A
Q. Key Challenges :
- Low yields due to steric hindrance from the chlorophenyl and pyridinyl groups.
- Side reactions during thiazepane ring closure require precise temperature control (e.g., 60–80°C in ethanol) .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring conformations. For example, the thiazepane ring’s sulfur and nitrogen atoms cause distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₈H₁₈ClN₂OS; theoretical ~348.8 g/mol) and fragmentation pathways .
- X-ray Crystallography : Resolves spatial arrangements, bond angles, and π-π stacking between aromatic groups (e.g., pyridinyl and chlorophenyl) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions often arise from:
Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate activity across multiple models .
Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO co-solvents ≤0.1% or lipid-based carriers .
Metabolic Instability : Hepatic microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation). Stabilize via structural modifications (e.g., fluorination at meta positions) .
Q. Methodological Approach :
- Replicate studies under standardized conditions (IC₅₀ assays at 37°C, pH 7.4).
- Use isotopic labeling (C or H) to track metabolic pathways .
Advanced: What strategies optimize reaction conditions for higher yields in derivative synthesis?
Answer:
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Catalysts | Use Pd(OAc)₂ for Suzuki-Miyaura coupling of chlorophenyl groups (yield ↑ 20–30%) . | |
| Solvent System | Ethanol/water (7:3) reduces byproducts during thiazepane cyclization . | |
| Temperature | Microwave-assisted synthesis at 100°C accelerates ring closure (reaction time ↓ 50%) . | |
| Workup | Liquid-liquid extraction with ethyl acetate removes unreacted pyridinyl precursors . |
Advanced: How do substituent variations (e.g., Cl vs. F) impact structure-activity relationships (SAR)?
Answer:
| Substituent | Impact on Activity | Mechanistic Insight | Reference |
|---|---|---|---|
| 2-Chlorophenyl | Enhances receptor binding (e.g., σ-1 receptors) via hydrophobic interactions . | Chlorine’s electronegativity stabilizes ligand-receptor π-stacking. | |
| Pyridin-3-yl | Improves solubility and hydrogen bonding with kinase active sites . | Nitrogen lone pairs mediate water solubility and target engagement. | |
| Fluorine | Increases metabolic stability but may reduce affinity due to steric effects . | Fluorine’s small size minimizes steric hindrance in some cases. |
Q. Methodology :
- Compare IC₅₀ values of analogs in enzyme inhibition assays.
- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., sulfur in thiazepane for oxidation) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., ethanol vs. DMF) .
- QSPR Models : Quantify relationships between substituent descriptors (e.g., Hammett σ) and reaction rates .
Validation : Cross-check predictions with small-scale experimental trials (mg-scale reactions) .
Advanced: How can researchers address poor bioavailability in preclinical studies?
Answer:
- Prodrug Design : Introduce ester moieties at the ethanone group for hydrolytic activation in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance plasma half-life .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption and modify logP values via substituent changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
